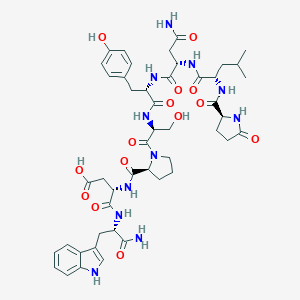

Adipokinetic hormone, beetle

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

134599-16-9 |

|---|---|

Molecular Formula |

C47H61N11O14 |

Molecular Weight |

1004.1 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H61N11O14/c1-23(2)16-31(53-41(66)29-13-14-38(62)51-29)42(67)55-33(19-37(48)61)44(69)54-32(17-24-9-11-26(60)12-10-24)43(68)57-35(22-59)47(72)58-15-5-8-36(58)46(71)56-34(20-39(63)64)45(70)52-30(40(49)65)18-25-21-50-28-7-4-3-6-27(25)28/h3-4,6-7,9-12,21,23,29-36,50,59-60H,5,8,13-20,22H2,1-2H3,(H2,48,61)(H2,49,65)(H,51,62)(H,52,70)(H,53,66)(H,54,69)(H,55,67)(H,56,71)(H,57,68)(H,63,64)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

HLCQDPIFDXVYDA-VTGDPKQBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Other CAS No. |

134599-16-9 |

sequence |

XLNYSPDW |

Synonyms |

adipokinetic hormone, beetle Mem-CC pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Adipokinetic Hormone (AKH) Precursor Gene in Tribolium castaneum

Executive Summary

Target: Tribolium castaneum (Red Flour Beetle) Adipokinetic Hormone (AKH) System.[1][2][3][4] Primary Function: Regulation of energy homeostasis, lipid mobilization, and locomotor stress response. Translational Value: High. The AKH signaling pathway represents a critical "soft target" for next-generation biopesticides and RNAi-based pest control. Disruption of this pathway compromises the beetle's ability to mobilize energy during metabolic stress (starvation, desiccation, insecticide exposure).

This guide provides a comprehensive technical breakdown of the Tc-AKH gene family, its signaling architecture, and validated protocols for functional characterization via RNA interference (RNAi).

Part 1: Molecular Architecture & Signaling Mechanism

The Tc-AKH Gene Family

Unlike model dipterans (e.g., Drosophila) which typically possess a single AKH gene, the Tribolium castaneum genome encodes two distinct AKH precursors and one receptor.[3] This redundancy suggests evolutionary pressure to maintain energy mobilization pathways in dry, nutrient-variable environments.

-

Tc-AKH1 & Tc-AKH2: These genes encode preprohormones consisting of a signal peptide, the bioactive AKH octapeptide/decapeptide, and an associated peptide (APRP).

-

Tc-AKH1 is the dominant isoform for general lipid mobilization.

-

Tc-AKH2 shares sequence identity with peptides found in Hemiptera (Pyrrhocoris apterus), indicating deep evolutionary conservation.

-

-

Tc-AKHR (Receptor): A typical G-protein coupled receptor (GPCR) structurally related to the mammalian Gonadotropin-Releasing Hormone (GnRH) receptor. It is primarily expressed in the fat body (the insect liver/adipose equivalent).

The Signaling Cascade

The physiological efficacy of AKH relies on a rapid, signal-amplifying GPCR cascade. Upon binding Tc-AKH, the Tc-AKHR undergoes a conformational change, activating the Gs-alpha subunit. This triggers Adenylyl Cyclase (AC) to produce cAMP, subsequently activating Protein Kinase A (PKA). PKA phosphorylates Perilipin (lipid droplet surface protein) and Triacylglycerol Lipase (TGL), initiating the hydrolysis of triglycerides into diacylglycerols (DAGs) for transport.

Visualization: AKH Signaling Pathway

Caption: Figure 1. The G-protein coupled signaling cascade initiated by Tc-AKH in the fat body, leading to lipid mobilization.

Part 2: Experimental Protocols (Self-Validating Systems)

RNA Interference (RNAi) Workflow

Tribolium exhibits a robust systemic RNAi response, meaning dsRNA injected into the hemocoel is taken up by cells throughout the body (unlike Drosophila which requires specific drivers).[5]

Objective: Knockdown Tc-AKH or Tc-AKHR to observe stress-phenotypes.

Step-by-Step Methodology

-

Target Selection: Design primers to amplify a 300–500 bp region of the Tc-AKH coding sequence.

-

Critical: Avoid the signal peptide region to prevent off-target effects on other secretory proteins.

-

Primers: Append T7 promoter sequences (TAATACGACTCACTATAGGG) to both 5' and 3' ends.

-

-

dsRNA Synthesis:

-

Use the T7-PCR product as a template for in vitro transcription (e.g., MEGAscript T7).

-

Purify using phenol/chloroform or solid-phase extraction.

-

Quality Check: Verify single band integrity on a 1% agarose gel.

-

-

Injection (Larval Stage):

-

Stage: Select Penultimate or Last Instar Larvae (active feeders).

-

Equipment: Microinjection rig (e.g., Eppendorf FemtoJet) with borosilicate glass capillaries.

-

Dosage: Inject ~200 ng of dsRNA (approx. 0.1–0.2 µL) laterally into the second or third abdominal segment.

-

Control: Inject dsRed or dsGFP (non-endogenous) to control for injection trauma.

-

Visualization: RNAi Validated Workflow

Caption: Figure 2. Standardized RNAi workflow for Tribolium castaneum, from primer design to phenotypic validation.

Functional Bioassays

Once Tc-AKH is silenced, the organism must be stressed to reveal the phenotype. Under ad libitum feeding, phenotypes may be masked.

A. Starvation Assay (The "Gold Standard")

-

Isolate injected larvae/adults.

-

Remove food source completely.

-

Monitor survival every 12 hours.

-

Expectation: Tc-AKH knockdowns (KD) die significantly faster than controls due to inability to access lipid stores.

B. Lipid Quantification (Vanillin Assay)

-

Homogenize individual beetles in chloroform:methanol (2:1).

-

Centrifuge to separate phases; collect the lower chloroform phase (lipids).

-

Evaporate solvent and react with sulfuric acid and vanillin-phosphoric acid.

-

Measure absorbance at 525 nm.

-

Expectation: Tc-AKH KD beetles will have higher retained lipid content after starvation compared to controls (which deplete their lipids).

Part 3: Data Interpretation & Translational Implications

Expected Data Matrix

The following table summarizes the expected outcomes of a successful Tc-AKH knockdown experiment.

| Parameter | Control (dsGFP) | Knockdown (dsTc-AKH) | Physiological Interpretation |

| mRNA Levels (qPCR) | 100% (Baseline) | < 30% | Successful transcript degradation. |

| Starvation Survival | High (>7 days) | Low (< 4 days) | Failure to mobilize energy reserves. |

| Lipid Content (Post-Starvation) | Depleted | High / Retained | "Locked" metabolic state; lipids cannot be accessed. |

| Locomotor Activity | Normal / High | Lethargic | Reduced energy availability for muscle contraction. |

| Insecticide Susceptibility | Baseline | Increased | Synergistic effect; stress response is compromised. |

Drug Development & Pest Control

The Tc-AKH system is a high-value target for "Green Chemistry" and RNAi biopesticides for two reasons:

-

Receptor Specificity: GPCRs are excellent drug targets. Small molecules acting as antagonists to Tc-AKHR can induce the same lethal phenotypes as RNAi.

-

Synergism: Recent studies indicate that AKH-deficient beetles are significantly more susceptible to pyrethroids and other insecticides. Inhibiting AKH prevents the upregulation of detoxification enzymes and energy mobilization required to survive the toxic challenge.

References

-

Adipokinetic Hormones and Their Receptor Regulate the Locomotor Behavior in Tribolium castaneum . Source: MDPI / Int. J. Mol. Sci. [Link][1][2][3][5][6][7][8][9][10][11][12][13]

-

Larval RNA Interference in the Red Flour Beetle, Tribolium castaneum . Source: PubMed Central (PMC) / JoVE [Link]

-

Interactions of insecticides with adipokinetic hormones in Tribolium castaneum . Source: ResearchGate / Comp. Biochem. Physiol. [Link]

-

A Systematic Study of RNAi Effects and dsRNA Stability in Tribolium castaneum . Source: MDPI / Insects [Link]

-

UniProt Entry: AKH-1 Preprohormone (Tribolium castaneum) . Source: UniProt [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. core.ac.uk [core.ac.uk]

- 6. A Systematic Study of RNAi Effects and dsRNA Stability in Tribolium castaneum and Acyrthosiphon pisum, Following Injection and Ingestion of Analogous dsRNAs [mdpi.com]

- 7. A Systematic Study of RNAi Effects and dsRNA Stability in Tribolium castaneum and Acyrthosiphon pisum, Following Injection and Ingestion of Analogous dsRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNA-Seq Validation of RNAi Identifies Additional Gene Connectivity in Tribolium castaneum (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signaling Properties and Pharmacological Analysis of Two Sulfakinin Receptors from the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Persistent Parental RNAi in the Beetle Tribolium castaneum Involves Maternal Transmission of Long Double‐Stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Larval RNA Interference in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

Targeting Metabolic Flight Systems: A Technical Framework for AKH Characterization in Invasive Coleoptera

Strategic Overview: The "Achilles' Heel" of Bioinvasion

Invasive coleopteran species—such as the Colorado potato beetle (Leptinotarsa decemlineata) and the Emerald ash borer (Agrilus planipennis)—rely on high-energy flight for dispersal. The Adipokinetic Hormone (AKH) signaling axis acts as the master switch for this energy mobilization, functioning analogously to mammalian glucagon.[1][2][3]

For drug development professionals and entomologists, AKH represents a high-value target for "green" peptidomimetic insecticides. Unlike broad-spectrum neurotoxins, AKH analogs target a specific G-Protein Coupled Receptor (GPCR) interface, potentially offering species-specificity.

This guide details the end-to-end characterization of AKH in invasive beetles, moving from in silico gene mining to in vivo metabolic validation.

Phase 1: Structural Discovery & Peptidomics

Before functional assays can begin, the specific AKH sequence for the target invasive species must be identified. Beetle AKHs are typically octapeptides or decapeptides with a characteristic pyroglutamate (pGlu) N-terminus and an amidated C-terminus.

Workflow: Transcriptome to Peptide

The discovery phase combines transcriptome mining with mass spectrometry confirmation.

Figure 1: Dual-validation workflow ensuring the predicted gene transcript matches the biologically active peptide.

Critical Sequence Motifs (Coleoptera)

When analyzing MS data, look for these conserved Coleopteran motifs. Variations in positions 2, 3, and 7 often dictate receptor specificity.

| Position | Residue | Function | Conservation Status |

| 1 | pGlu | Exonuclease protection | Invariant |

| 2 | Leu/Val/Ile | Receptor binding affinity | Highly Variable |

| 3 | Asn/Thr | Receptor activation | Variable |

| 4 | Phe/Tyr | Aromatic interaction | Conserved |

| 8 | Trp | Receptor binding pocket fit | Conserved |

| C-Term | Amide | Stability/Bioactivity | Invariant |

Phase 2: Receptor Deorphanization (Molecular Validation)

Identifying the peptide is insufficient; you must prove it activates the specific GPCR (AKHR) of the target species. Beetle AKH receptors signal primarily through the Gαq and Gαs pathways, leading to intracellular Calcium (Ca²⁺) mobilization and cAMP production.[3]

The Signaling Pathway

Understanding the cascade is vital for selecting the correct reporter assay.

Figure 2: The Gαq-mediated calcium mobilization pathway used for high-throughput screening of AKH analogs.

Protocol: Heterologous Expression & Ca²⁺ Bioluminescence

Objective: Determine the EC₅₀ of the identified peptide against the cloned receptor.

Reagents:

-

Cloned ORF of target AKHR (e.g., from L. decemlineata).

-

Expression Vector: pcDNA3.1 or equivalent.

-

Host Cells: CHO-K1 or HEK293 (Gα16 co-transfection may be required to force Gq coupling).

-

Reporter: Aequorin (bioluminescent) or Fluo-4 AM (fluorescent).

Step-by-Step Methodology:

-

Transfection: Seed CHO-K1 cells (10⁴ cells/well) in 96-well plates. Transfect with AKHR-plasmid and Aequorin-plasmid using Lipofectamine. Incubate 24-48h.

-

Loading: Remove media. Load cells with Coelenterazine h (5 µM) in assay buffer (PBS + 0.1% BSA) for 3 hours in the dark.

-

Challenge: Inject synthetic AKH peptide at graded concentrations (10⁻¹² M to 10⁻⁵ M).

-

Measurement: Immediately record luminescence (RLU) for 20-40 seconds using a microplate luminometer.

-

Analysis: Normalize to total calcium (lyse cells with Triton X-100). Plot dose-response curves to calculate EC₅₀.

Validation Check:

-

Negative Control: Cells transfected with empty vector (Must show no response).

-

Positive Control: ATP (activates endogenous purinergic receptors) to verify cell health.

Phase 3: Physiological Characterization (In Vivo)

Demonstrating receptor binding is academic until physiological impact is proven. In beetles, AKH primarily mobilizes lipids (diglycerides) and proline, unlike the trehalose-centric system of flies.

Protocol: The Hyperlipemic Bioassay

Objective: Quantify lipid mobilization in adult beetles post-injection.

-

Preparation: Starve adult beetles for 24 hours to lower baseline metabolites.

-

Injection:

-

Restrain beetle (wax or cold anesthesia).

-

Inject 1 µL of synthetic AKH (10 pmol) into the hemocoel via the intersegmental membrane.

-

Control: Inject 1 µL Insect Saline.

-

-

Incubation: Allow 90 minutes for metabolic response (rest period).

-

Haemolymph Collection: Puncture the coxa (leg joint) and collect exuding hemolymph into a capillary tube.

-

Quantification (Vanillin-Phosphoric Acid Method):

-

Mix 1 µL hemolymph with concentrated H₂SO₄. Heat at 100°C for 10 min.

-

Add Vanillin-Phosphoric acid reagent. Incubate 30 min.

-

Measure Absorbance at 525 nm.

-

Compare against a lipid standard curve (e.g., cholesterol or triolein).

-

Protocol: RNA Interference (Knockdown)

To prove AKH is essential for survival or flight (and thus a valid pesticide target), you must silence the gene.

Method A: Larval Injection (Tribolium model)

-

Synthesis: Generate dsRNA targeting a 300-500bp region of the AKH or AKHR transcript.

-

Delivery: Inject 200 ng of dsRNA into late-stage larvae.

-

Readout: Monitor adult flight ability and lipid stores 5-7 days post-emergence.

Method B: Oral Delivery (Leptinotarsa model)

-

Note: Colorado Potato Beetles are highly susceptible to ingested dsRNA.

-

Application: Paint potato leaves with dsRNA solution (50 ng/cm²) or express dsRNA in bacteria sprayed on leaves.

Phase 4: Translational Development (Peptidomimetics)

Native AKH peptides degrade rapidly in the field. Developing a bio-pesticide requires structural modification.

Design Logic for Stability

-

N-Terminus: The pyroglutamate is stable, but adding a bulky group can prevent degradation.

-

Peptide Bond Protection: Replace susceptible amide bonds with N-methylated amino acids to block peptidase cleavage.

-

Cyclization: Constraining the peptide into its "active turn" conformation (usually a beta-turn at residues 5-8) increases affinity and stability.

Data Summary: Activity vs. Stability

| Modification | Receptor Affinity | Metabolic Stability | Suitability for Ag-Chem |

| Native AKH | High (nM range) | Low (Minutes) | Poor |

| D-Amino Acid Sub | Medium/High | High (Hours) | Good |

| Retro-inverso | Low | Very High | Moderate |

| Backbone Cyclization | High | High | Excellent |

References

-

Gäde, G., & Marco, H. G. (2013). Flight peptides in insects: The adipokinetic hormones. In Insect Molecular Biology and Biochemistry. Academic Press.

-

Konig, C., et al. (2015). Structure-activity relationship of adipokinetic hormone analogs in the striped hawk moth. General and Comparative Endocrinology.

-

Xu, J., et al. (2016). RNA interference in the Colorado potato beetle, Leptinotarsa decemlineata: Identification of key genes and delivery methods. Pest Management Science.

-

Jiang, H., et al. (2020). Adipokinetic Hormones and Their Receptor Regulate the Locomotor Behavior in Tribolium castaneum.[5] Insects (MDPI).[5]

-

Veenstra, J. A. (2014). The contribution of the genomes of a termite and a locust to our understanding of insect neuropeptides and neurohormones. Frontiers in Physiology.

Sources

Technical Guide: Discovery and Characterization of Novel Adipokinetic Hormone Variants in Coleoptera

Executive Summary

The order Coleoptera (beetles) represents the most diverse group of animals on Earth, exhibiting immense metabolic plasticity. Central to this metabolic regulation is the Adipokinetic Hormone (AKH), a neuropeptide synthesized in the corpora cardiaca (CC) that mobilizes lipids and carbohydrates during high-energy demand states like flight.[1] While the ancestral AKH sequence is conserved, beetles exhibit significant structural variation, including unique octapeptide and decapeptide forms. This guide outlines a high-integrity, self-validating workflow for the discovery of novel AKH variants, combining peptidomics (LC-MS/MS) with functional bioassays.

The Coleopteran AKH Landscape: Structural Diversity

Unlike Diptera (flies), which often possess a single AKH, Coleoptera frequently express multiple AKH variants. The structural core is conserved, but "novel" variants often arise from substitutions at positions 2, 4, and 7, or chain elongations (decapeptides).

Table 1: Representative AKH Variants in Coleoptera

| Species | Peptide Name | Sequence | Class |

| Tenebrio molitor | Tenmo-AKH | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | Octapeptide |

| Tribolium castaneum | Trica-AKH | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-NH2 | Octapeptide |

| Melolontha melolontha | Melme-CC | pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH2 | Octapeptide |

| Phyllophaga spp.[2] | Phymo-AKH | pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-Gly-Asn-NH2 | Decapeptide |

Key Structural Features for Mass Spec Detection:

-

N-terminus: Always blocked by Pyroglutamate (pGlu/pE), resulting in a mass shift of -17 Da (loss of NH3) or -18 Da (loss of H2O) from Glutamine/Glutamic acid.

-

C-terminus: Always amidated (NH2), essential for receptor binding and stability.

-

Tryptophan (Trp/W): Almost always present at position 8, serving as a distinct UV chromophore and mass spectral tag.

Integrated Discovery Pipeline: From Tissue to Sequence

The discovery of novel variants requires a "bottom-up" peptidomic approach. Genomic prediction alone is insufficient due to the necessity of verifying post-translational modifications (PTMs).

Phase A: Tissue Isolation and Extraction

Objective: Isolate the neurohemal organ to maximize peptide concentration and minimize background noise from hemolymph proteins.

-

Dissection: Immobilize the beetle (chill at 4°C). Under a stereomicroscope, expose the retrocerebral complex. Isolate the Corpora Cardiaca (CC) , which is often fused with the Corpora Allata (CA) in beetles.

-

Extraction Protocol:

-

Transfer dissected CC/CA complexes (pool 10–20 glands) into a microcentrifuge tube containing 50 µL of Methanol:Acetic Acid:Water (90:9:1) .

-

Rationale: High organic solvent concentration precipitates high-molecular-weight proteins (enzymes) while solubilizing neuropeptides. Acetic acid prevents methionine oxidation.

-

Sonication: Sonicate on ice for 5 minutes to disrupt cell membranes.

-

Centrifugation: Spin at 10,000 × g for 10 minutes at 4°C. Collect supernatant.

-

Drying: Vacuum centrifuge (SpeedVac) to dryness. Re-suspend in 20 µL of 2% Acetonitrile (ACN) / 0.1% Formic Acid (FA) for LC-MS injection.

-

Phase B: LC-MS/MS and De Novo Sequencing

Objective: Determine the amino acid sequence using high-resolution mass spectrometry.

-

Instrument: Orbitrap or Q-TOF systems are preferred for their high mass accuracy (<5 ppm).

-

Chromatography: Nano-LC C18 column.[3][4] Gradient: 5% to 60% ACN over 40 minutes.

-

Mass Spec Settings:

-

Mode: Positive Ion.

-

Fragmentation: HCD (Higher-energy Collisional Dissociation) is critical to break the pGlu ring and generate readable b and y ion series.

-

Visualization: The Discovery Workflow

The following diagram illustrates the logical flow from biological sample to digital sequence data.

Figure 1: Workflow for the isolation and identification of novel neuropeptides from beetle neuroendocrine tissues.

Functional Validation: The Lipid Mobilization Bioassay

Identifying a sequence is only the first step. To confirm it is a functional Adipokinetic Hormone, it must mobilize lipids in vivo. The Vanillin-Phosphoric Acid assay is the gold standard for quantifying total lipids in insect hemolymph.

Mechanism of Action

AKH binds to a G-Protein Coupled Receptor (AKHR) on the fat body cell membrane.[2][5] This activates Gs proteins, stimulating Adenylyl Cyclase (AC) to produce cAMP.[2] This second messenger activates Protein Kinase A (PKA), which phosphorylates lipases (e.g., Brummer lipase), resulting in the release of diacylglycerols (DAG) into the hemolymph.

Protocol: In Vivo Lipid Mobilization

Reagents:

-

Vanillin Reagent: Dissolve 600 mg vanillin in 100 mL hot water.[6][7][8] Add 400 mL 85% phosphoric acid. Store in dark.

Step-by-Step Methodology:

-

Preparation: Rest adult beetles for 24 hours (starvation ensures basal lipid levels are low).

-

Injection:

-

Test Group: Inject 10 pmol of synthetic novel peptide (dissolved in 2 µL PBS).

-

Control Group: Inject 2 µL PBS only.

-

Positive Control: Inject 10 pmol of a known AKH (e.g., Tenmo-AKH).

-

-

Incubation: Allow 90 minutes for metabolic mobilization.

-

Hemolymph Collection: Puncture the dorsal vessel or arthrodial membrane. Collect 1 µL of hemolymph using a calibrated capillary tube.

-

Colorimetric Reaction:

-

Quantification: Measure Absorbance at 525 nm or 540 nm . Compare against a lipid standard curve (e.g., cholesterol or vegetable oil).

Visualization: AKH Signaling Pathway

This diagram details the intracellular cascade triggered by the novel ligand.

Figure 2: The G-protein coupled signaling cascade mediating lipid mobilization in beetle fat body cells.

Translational Applications

The characterization of beetle-specific AKH variants opens avenues for biorational insecticides . Because AKH receptors are GPCRs with high ligand specificity, peptidomimetics can be designed to:

-

Over-stimulate: Cause exhaustion of energy reserves (metabolic death).

-

Block: Antagonists that prevent energy mobilization during flight, rendering the pest immobile.

-

Selectivity: Target pest families (e.g., Chrysomelidae) without affecting pollinators (e.g., Apidae), relying on the structural divergence of the peptide sequences.

References

-

Gäde, G., & Marco, H. G. (2017). The adipokinetic hormone of the coleopteran suborder Adephaga: Structure, function, and comparison of distribution in other insects. Archives of Insect Biochemistry and Physiology.

-

Gäde, G., & Marco, H. G. (2019). Structural diversity of adipokinetic hormones in the hyperdiverse coleopteran Cucujiformia.[10] Archives of Insect Biochemistry and Physiology.

-

Marco, H. G., König, S., & Gäde, G. (2022). Mass Spectrometric Proof of Predicted Peptides: Novel Adipokinetic Hormones in Insects.[1] Molecules.

-

Van Handel, E. (1985). Rapid determination of total lipids in mosquitoes.[7][8][11] Journal of the American Mosquito Control Association.[7][9]

-

Jiang, H., et al. (2020). Bombyx Adipokinetic Hormone Receptor Activates Extracellular Signal-Regulated Kinase 1 and 2 via G Protein-Dependent PKA and PKC but β-Arrestin-Independent Pathways. Frontiers in Physiology.

Sources

- 1. Mass Spectrometric Proof of Predicted Peptides: Novel Adipokinetic Hormones in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombyx Adipokinetic Hormone receptor Activates Extracellular Signal-Regulated Kinase 1 and 2 via G Protein-Dependent PKA and PKC but β-Arrestin-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-Faceted Mass Spectrometric Investigation of Neuropeptides in Callinectes sapidus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. sdbonline.org [sdbonline.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. protocols.io [protocols.io]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Structural diversity of adipokinetic hormones in the hyperdiverse coleopteran Cucujiformia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vanillin Assay-Modified Protocol for Longitudinal Nutrition Utilization Study [protocols.io]

The Evolutionary Trajectory of the Adipokinetic Hormone Family in Coleoptera: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the evolutionary history of the Adipokinetic Hormone (AKH) family in beetles (Coleoptera). It is designed for researchers, scientists, and professionals in drug development seeking to understand the molecular evolution, functional diversification, and potential applications of this critical neuropeptide system.

Introduction to the Adipokinetic Hormone Family: Master Regulators of Insect Metabolism

The Adipokinetic Hormones (AKHs) are a family of neuropeptides that play a central role in regulating energy metabolism in insects.[1] Primarily synthesized in the neurosecretory cells of the corpora cardiaca, a neuroendocrine gland associated with the brain, AKHs are released into the hemolymph during periods of high energy demand, such as flight.[2][3] Their primary function is to mobilize stored energy reserves, namely lipids and carbohydrates, from the fat body.[2][4] This action is analogous to the role of glucagon in vertebrates, highlighting a deep evolutionary conservation of metabolic control mechanisms.

The action of AKH is mediated by its binding to a specific G protein-coupled receptor (GPCR), the AKH receptor (AKHR), located on the surface of fat body cells.[4] This ligand-receptor interaction initiates an intracellular signaling cascade, typically involving cyclic AMP (cAMP), which ultimately leads to the activation of enzymes responsible for the breakdown of triacylglycerols and glycogen.[5] The study of the AKH signaling pathway has been significantly advanced by the molecular identification and characterization of AKH receptors in various insect species, including the fruit fly Drosophila melanogaster and the silkworm Bombyx mori.[6][7] Interestingly, insect AKH receptors are structurally and evolutionarily related to the gonadotropin-releasing hormone (GnRH) receptors in vertebrates, suggesting a common evolutionary origin for these receptor systems.[6][8]

The AKH Precursor: A Conserved Blueprint for Peptide Diversity

The biosynthesis of AKHs begins with the translation of an AKH gene into a preprohormone. This precursor protein has a conserved architecture, typically consisting of a signal peptide, the AKH peptide sequence, a glycine residue for amidation, a dibasic cleavage site, and an AKH-precursor-related peptide (APRP).[2][9] The signal peptide directs the preprohormone into the secretory pathway, where it is cleaved off. Subsequent enzymatic processing at the dibasic cleavage site releases the AKH peptide, which is then C-terminally amidated, a modification crucial for its biological activity.[2]

The general structure of the AKH preprohormone is a common feature across many insect orders. In some species, like locusts, the precursors can form dimers before being processed into active hormones and dimeric APRPs.[10] The function of the APRP remains largely unknown, but its conservation in some lineages suggests a potential biological role.

Evolutionary Dynamics of the AKH Family in Beetles (Coleoptera)

The order Coleoptera, with its immense species diversity and varied life histories, provides a fascinating model for studying the evolution of neuropeptide families.[11] Research into the AKH family in beetles has revealed a dynamic evolutionary history characterized by gene duplication, sequence diversification, and lineage-specific adaptations.

The Ancestral AKH of Coleoptera

Studies on the basal beetle suborder Adephaga have suggested that the ancestral AKH for Coleoptera is likely Schgr-AKH-II (pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH2), a peptide first identified in the desert locust.[12] This octapeptide is found in all investigated species of Adephaga, supporting its status as a plesiomorphic trait for the order.[12] A plausible evolutionary scenario suggests that most other known beetle AKHs can be derived from Schgr-AKH-II through single-step mutations.[12]

Diversification through Gene Duplication and Sequence Variation

A key driver of AKH evolution in beetles is gene duplication. This process creates redundant gene copies that are then free to accumulate mutations, leading to novel peptide sequences and potentially new functions. Evidence for AKH gene duplication has been observed in the Chrysomelidae family, where some species possess a second AKH peptide in addition to the ancestral Peram-CAH-I.[13]

The structural diversity of AKHs across different beetle families is extensive. For instance, in the hyperdiverse Cucujiformia series, the signature AKH in the Phytophaga clade (Chrysomeloidea and Curculionoidea) is Peram-CAH-I (pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2).[13][14] In contrast, the Tenebrionoidea are characterized by the presence of Tenmo-HrTH (pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2) and Pyrap-AKH (pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-NH2).[14][15]

Table 1: Diversity of Adipokinetic Hormones in Selected Beetle Families

| Family | Suborder/Series | Representative AKH(s) | Sequence |

| Carabidae | Adephaga | Schgr-AKH-II | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH2 |

| Dytiscidae | Adephaga | Schgr-AKH-II | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH2 |

| Cerambycidae | Polyphaga/Cucujiformia | Peram-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |

| Chrysomelidae | Polyphaga/Cucujiformia | Peram-CAH-I, Emppe-AKH, Peram-CAH-II | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2, pGlu-Val-Asn-Phe-Thr-Pro-Asn-Trp-NH2, pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 |

| Curculionidae | Polyphaga/Cucujiformia | Peram-CAH-I | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |

| Tenebrionidae | Polyphaga/Cucujiformia | Tenmo-HrTH, Pyrap-AKH | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2, pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-NH2 |

| Meloidae | Polyphaga/Cucujiformia | Tenmo-HrTH, Tenmo-HrTH extended decapeptide | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2, Sequence varies |

Co-evolution of the AKH Receptor

The evolution of neuropeptides is intrinsically linked to the evolution of their receptors. The diversification of AKH sequences in beetles is mirrored by changes in the AKH receptor, reflecting a process of ligand-receptor co-evolution.[3][8][16] This ensures that the specificity and efficacy of the signaling system are maintained.

Phylogenetic analyses of the AKH receptor in insects have revealed a close evolutionary relationship with the receptors for corazonin and AKH/corazonin-related peptide (ACP).[3][8][17] It is hypothesized that the ancestral genes for both the ligand and the receptor underwent duplication and subsequent diversification, leading to these three distinct, yet related, signaling systems in arthropods.[8][18]

The specificity of an AKH receptor for its cognate ligand can vary. Some receptors are highly selective, responding only to the endogenous AKH, while others are more promiscuous and can be activated by a range of AKH variants from different species.[4] This has important implications for both understanding the evolution of signaling pathways and for the development of species-specific pest control agents.

Methodologies for Investigating AKH Evolution in Beetles

A multi-faceted approach combining molecular biology, analytical chemistry, and functional assays is essential for a comprehensive understanding of AKH evolution.

Peptide Identification and Sequencing using Mass Spectrometry

Mass spectrometry (MS) has revolutionized the field of neuropeptidomics, allowing for the rapid and sensitive identification and sequencing of AKHs from minute amounts of tissue.[19][20][21]

Step-by-Step Protocol for AKH Identification by MALDI-TOF MS:

-

Tissue Dissection: Dissect the corpora cardiaca (CC) from individual or pooled beetles under a stereomicroscope. The CC is the primary site of AKH synthesis and storage.

-

Peptide Extraction: Place the dissected CC directly onto a MALDI target plate and add a small volume (e.g., 0.5 µL) of an appropriate matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

-

MALDI-TOF MS Analysis: Acquire mass spectra in the m/z range of 500-1500 Da. The resulting peptide mass fingerprint can be compared to known AKH masses.

-

Tandem MS (MS/MS) for Sequencing: For novel peptides or to confirm identity, perform tandem MS. Select the parent ion of interest and subject it to fragmentation. The resulting fragment ion spectrum can be used for de novo sequencing.

Causality behind Experimental Choices: Direct tissue profiling by MALDI-TOF MS is a rapid and sensitive method that minimizes sample loss and allows for the analysis of single glands.[22][23] The choice of matrix is critical for efficient ionization of the peptides.

Phylogenetic Analysis of AKH Precursors and Receptors

Phylogenetic analysis is crucial for reconstructing the evolutionary history of the AKH gene family and its receptors.

Workflow for Phylogenetic Analysis:

Caption: Workflow for phylogenetic analysis of AKH precursors and receptors.

Functional Characterization of AKH Receptors

Functional assays are essential to determine the ligand specificity and signaling properties of AKH receptors.[24][25]

Step-by-Step Protocol for AKHR Functional Assay in a Heterologous System:

-

Cloning: Clone the full-length coding sequence of the beetle AKH receptor into a mammalian expression vector.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., CHO or HEK293 cells) and transfect them with the AKHR expression vector. These cell lines are often chosen for their low endogenous GPCR expression and robust growth characteristics.

-

Functional Assay (e.g., Calcium Mobilization):

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Stimulate the cells with varying concentrations of synthetic AKH peptides.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis: Plot the dose-response curves and calculate the EC50 values (the concentration of ligand that elicits a half-maximal response) to quantify the potency of each peptide.

Self-Validating System: The inclusion of a mock-transfected control (cells transfected with an empty vector) is crucial to ensure that the observed response is specific to the expressed AKH receptor.

Implications for Drug Development and Pest Management

The detailed understanding of the evolutionary history and functional diversity of the AKH system in beetles has significant implications for the development of novel and species-specific insecticides.[12][14] By targeting the AKH receptor, it is possible to disrupt the energy metabolism of pest species, leading to their demise.

The species-specificity of some AKH-AKHR interactions provides an opportunity to design "green" insecticides that are highly effective against target pests while having minimal impact on beneficial insects like pollinators.[12][26] For example, identifying an AKH sequence that is unique to a major agricultural pest and is a potent agonist for its receptor could be the first step in developing a mimetic with insecticidal properties.[12]

Conclusion

The evolutionary history of the Adipokinetic hormone family in beetles is a compelling story of molecular innovation and adaptation. From a conserved ancestral peptide, this family has diversified through gene duplication and sequence variation, giving rise to a rich repertoire of hormones that fine-tune the metabolic responses of these insects to their diverse environments. The co-evolution of the AKH receptor has ensured the fidelity of this vital signaling system. By leveraging the methodologies outlined in this guide, researchers can continue to unravel the complexities of AKH evolution and harness this knowledge for the development of next-generation pest management strategies.

References

- Gäde, G. (2009). Peptides of the adipokinetic hormone/red pigment-concentrating hormone family: a new take on an old topic.

-

Gäde, G., & Marco, H. G. (2019). Structural diversity of adipokinetic hormones in the hyperdiverse coleopteran Cucujiformia. Archives of insect biochemistry and physiology, 102(2), e21598. [Link]

-

Hansen, K. K., Hauser, F., Williamson, M., Weber, J. L., & Grimmelikhuijzen, C. J. (2010). Discovery of a novel insect neuropeptide signaling system closely related to the insect adipokinetic hormone and corazonin hormonal systems. Journal of Biological Chemistry, 285(14), 10736-10747. [Link]

-

Hauser, F., & Grimmelikhuijzen, C. J. (2014). Evolution of the AKH/corazonin/ACP/GnRH receptor superfamily and their ligands in the Protostomia. General and comparative endocrinology, 209, 35-49. [Link]

-

Li, S., Zhang, Y., & Li, B. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. International Journal of Molecular Sciences, 22(11), 5623. [Link]

-

Marco, H. G., & Gäde, G. (2010). The adipokinetic hormone family in Chrysomeloidea: structural and functional considerations. Physiological entomology, 35(4), 363-372. [Link]

-

Marco, H. G., & Gäde, G. (2017). The adipokinetic hormone of the coleopteran suborder Adephaga: Structure, function, and comparison of distribution in other insects. Archives of insect biochemistry and physiology, 95(4), e21405. [Link]

-

Staubli, F., Jørgensen, T. J., Cazzamali, G., Williamson, M., Lenz, C., Søndergaard, L., ... & Grimmelikhuijzen, C. J. (2002). Molecular identification of the insect adipokinetic hormone receptors. Proceedings of the National Academy of Sciences, 99(6), 3446-3451. [Link]

-

Vandermissen, B., Van Hiel, M. B., & Vanden Broeck, J. (2018). Analysis of Peptide Ligand Specificity of Different Insect Adipokinetic Hormone Receptors. Insects, 9(1), 22. [Link]

-

Weaver, R. J., & Audsley, N. (2009). Neuropeptides of the beetle, Tenebrio molitor, identified using MALDI-TOF mass spectrometry and deduced sequences from the Tribolium castaneum genome. Peptides, 30(2), 343-351. [Link]

Sources

- 1. Adipokinetic hormone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a Novel Insect Neuropeptide Signaling System Closely Related to the Insect Adipokinetic Hormone and Corazonin Hormonal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Peptide Ligand Specificity of Different Insect Adipokinetic Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular identification of the insect adipokinetic hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular identification of the insect adipokinetic hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolution of the AKH/corazonin/ACP/GnRH receptor superfamily and their ligands in the Protostomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Adipokinetic Peptides of Hemiptera: Structure, Function, and Evolutionary Trends [frontiersin.org]

- 10. Isolation and identification of the AKH III precursor-related peptide from Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coleoptera - Adaptations, Defense, Diet | Britannica [britannica.com]

- 12. The adipokinetic hormone of the coleopteran suborder Adephaga: Structure, function, and comparison of distribution in other insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The adipokinetic hormone family in Chrysomeloidea: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural diversity of adipokinetic hormones in the hyperdiverse coleopteran Cucujiformia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The primary structure of the hypertrehalosemic neuropeptide from tenebrionid beetles: a novel member of the AKH/RPCH family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evolution of neuropeptide signalling systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MALDI-TOF mass spectrometry approaches to the characterisation of insect neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MALDI-TOF Mass Spectrometry Approaches to the Characterisation of Insect Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.tamu.edu [chem.tamu.edu]

- 23. semanticscholar.org [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Structural Diversity of Adipokinetic Hormones in the Coleopteran Suborder Polyphaga (Excluding Cucujiformia) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Adipokinetic Hormone in the Beetle Starvation Response

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Adipokinetic Hormone (AKH) signaling pathway represents a critical endocrine system in insects for maintaining energy homeostasis, particularly during periods of metabolic stress such as starvation. Functionally analogous to mammalian glucagon, AKH orchestrates the mobilization of energy reserves from the fat body to fuel essential physiological processes.[1][2][3][4] This guide provides a comprehensive technical overview of the role and mechanism of AKH in the beetle starvation response. We will delve into the molecular signaling cascade, the profound physiological and behavioral consequences of its activation, and detailed, field-proven methodologies for its investigation. This document is intended to serve as an authoritative resource for researchers exploring insect metabolism and for professionals in the discovery of novel insecticidal targets.

The Adipokinetic Hormone (AKH) System: A Master Regulator of Energy

The Adipokinetic Hormone is a neuropeptide synthesized and secreted by neurosecretory cells within the corpora cardiaca (CC), a neuroendocrine gland situated near the insect brain.[5][6][7] The release of AKH into the hemolymph is a primary response to energy-demanding activities like flight or, critically for this guide, nutritional deprivation.[7][8] In beetles, as in most insects, the AKH system is the principal hormonal pathway responsible for mobilizing stored lipids and carbohydrates from the fat body, which is the functional equivalent of the vertebrate liver and adipose tissue.[1][9][10]

The number of AKH isoforms can vary, but many beetle species, including the red flour beetle (Tribolium castaneum), possess one or two distinct AKH peptides.[11][12] These small peptides (typically 8-10 amino acids) initiate a powerful signaling cascade upon binding to their specific receptor on target tissues.[13]

The AKH Signaling Pathway: From Receptor to Response

The physiological actions of AKH are mediated by the Adipokinetic Hormone Receptor (AKHR), a member of the G-protein-coupled receptor (GPCR) superfamily.[6][14] Structurally, the AKHR is related to the vertebrate gonadotropin-releasing hormone (GnRH) receptor.[6][14][15] Upon starvation, the increased circulating levels of AKH lead to its binding to AKHRs, which are predominantly expressed on the surface of fat body cells.[1][11]

This ligand-receptor interaction triggers a canonical downstream signaling cascade:

-

G-Protein Activation: The activated AKHR couples with heterotrimeric G-proteins (primarily Gαq and Gαs).[6][16]

-

Second Messenger Production: This coupling stimulates the activity of two key enzymes: phospholipase C (PLC) and adenylyl cyclase (AC).

-

PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), with IP₃ triggering the release of intracellular calcium (Ca²⁺) stores.

-

AC activation results in the synthesis of cyclic AMP (cAMP).

-

-

Enzyme Activation: The rise in intracellular Ca²⁺ and cAMP levels activates downstream protein kinases, such as Protein Kinase C (PKC) and Protein Kinase A (PKA). These kinases, in turn, phosphorylate and activate key metabolic enzymes:

The following diagram illustrates the core AKH signaling pathway in a beetle fat body cell.

Caption: The AKH signaling cascade in beetle fat body cells during starvation.

Physiological and Behavioral Consequences of AKH Activation

The activation of the AKH pathway during starvation induces a suite of coordinated physiological and behavioral changes designed to enhance survival.

Energy Mobilization

-

Lipid Mobilization (Hyperlipemia): The primary and most well-documented function of AKH is the mobilization of lipids.[5][11][18] Activated TAG-lipase breaks down TAGs stored in fat body lipid droplets into DAGs, which are then released into the hemolymph and transported by the lipoprotein lipophorin to peripheral tissues for use as an energy source.[19][20] Studies have shown that silencing AKHR expression leads to a significant accumulation of TAGs in the fat body and a corresponding decrease in circulating DAGs, confirming the critical role of this pathway in lipid homeostasis.[19]

-

Carbohydrate Mobilization (Hypertrehalosemia): Concurrently, AKH stimulates the breakdown of glycogen into trehalose, the primary blood sugar in insects.[7][21][22] This elevates hemolymph trehalose levels, providing a readily accessible source of glucose for tissues like the brain and muscles. This hypertrehalosaemic effect is essential for maintaining basic cellular functions when external food sources are unavailable.[22]

Locomotor Activity and Foraging

Starvation is a potent stimulus for foraging behavior. The AKH system plays a direct role in promoting this activity. Research in the red flour beetle, Tribolium castaneum, has demonstrated that silencing either AKH or its receptor results in a significant reduction in both movement distance and duration.[11] This suggests that AKH acts as a central command to enhance locomotor activity, which in a natural context, increases the probability of finding a new food source.[8][16][23]

Oxidative Stress Response

Starvation induces a state of oxidative stress. AKH functions as a crucial stress hormone, activating defensive mechanisms that protect the insect from oxidative damage.[10][24][25] Application of oxidative stressors has been shown to increase AKH levels in the central nervous system and hemolymph.[24] In turn, AKH can modulate the activity of key antioxidant enzymes like superoxide dismutase and catalase, mitigating cellular damage.[24][26]

Key Experimental Methodologies

Investigating the AKH pathway requires a multi-faceted approach combining molecular biology, biochemistry, and behavioral analysis. The following protocols represent a robust workflow for characterizing the role of AKH in the beetle starvation response.

Workflow Visualization

The diagram below outlines a typical experimental workflow for studying AKH function using RNA interference (RNAi).

Protocol 1: RNA Interference (RNAi) of AKHR

Causality: RNAi is the cornerstone technique for loss-of-function studies in many non-model insects, including beetles. By introducing double-stranded RNA (dsRNA) homologous to the target gene (AKHR), the insect's cellular machinery degrades the corresponding mRNA, effectively silencing the gene and allowing for the study of the resulting phenotype.[11][12]

Methodology:

-

dsRNA Synthesis: a. Identify a unique ~400-500 bp region of the target beetle's AKHR gene. Design primers with T7 promoter sequences appended to the 5' ends. b. Amplify the target region from cDNA using PCR. c. Use the purified PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands. d. Anneal the strands to form dsRNA and purify. A non-endogenous gene, such as Green Fluorescent Protein (GFP), should be used to synthesize a control dsRNA.

-

Microinjection: a. Anesthetize adult beetles (e.g., 3-day-old adults) by chilling on ice. b. Using a microinjector, inject ~200 nL of dsRNA solution (e.g., 1-2 μg/μL in nuclease-free water) into the ventral abdomen. c. Allow injected beetles to recover for 3-5 days to ensure maximal gene silencing.

-

Validation of Knockdown (qRT-PCR): a. After the recovery period, sacrifice a subset of beetles from both control (dsGFP) and experimental (dsAKHR) groups. b. Isolate total RNA and synthesize cDNA. c. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the AKHR gene and a reference gene (e.g., actin or GAPDH) to confirm a significant reduction in AKHR mRNA levels.

Protocol 2: Quantification of Metabolites

Causality: To directly measure the physiological impact of AKHR silencing on energy metabolism, it is essential to quantify the levels of stored and circulating energy substrates.

Methodology:

-

Sample Preparation: a. Use beetles subjected to the RNAi protocol and a subsequent starvation period (e.g., 24 hours). b. For hemolymph collection, pierce the cuticle and collect the exuding hemolymph with a capillary tube. c. For fat body analysis, dissect the abdominal fat body in ice-cold PBS.

-

Lipid Quantification (TAG and DAG): a. Homogenize tissues or hemolymph in a 2:1 chloroform:methanol solution. b. After phase separation, collect the lower organic phase containing lipids. c. Analyze lipid content using a colorimetric assay kit (e.g., using a coupled enzymatic reaction that produces a measurable product) or by thin-layer chromatography (TLC) followed by densitometry.

-

Carbohydrate Quantification (Trehalose): a. Homogenize samples in an appropriate buffer. b. Treat the supernatant with trehalase enzyme to convert trehalose to glucose. c. Quantify the resulting glucose using a glucose oxidase-peroxidase (GOPOD) assay kit. The amount of trehalose is calculated from the difference in glucose concentration before and after trehalase treatment.

Protocol 3: Locomotor Activity Assay

Causality: To assess the behavioral consequences of AKH signaling disruption, locomotor activity is monitored. This serves as a proxy for starvation-induced foraging behavior.

Methodology:

-

Experimental Setup: a. Use beetles subjected to the RNAi protocol and starvation. b. Place individual beetles into an arena (e.g., a small petri dish). c. Use an automated video tracking system to record the movement of each beetle over a defined period (e.g., 30-60 minutes).

-

Data Analysis: a. The tracking software will calculate parameters such as total distance moved, average velocity, and time spent moving. b. Compare these parameters between the dsAKHR and dsGFP control groups to determine if AKHR knockdown significantly impairs locomotor activity.

Data Presentation and Expected Outcomes

Quantitative data from the experiments described above should be summarized for clear interpretation. The following table represents expected outcomes from an RNAi experiment targeting the AKHR in a model beetle species under starvation.

| Parameter | Control Group (dsGFP) | Experimental Group (dsAKHR) | Expected % Change | Rationale |

| AKHR mRNA Level (relative units) | 1.0 ± 0.12 | 0.15 ± 0.04 | ↓ 85% | Successful RNAi-mediated gene silencing. |

| Fat Body TAG Content (μg/mg tissue) | 50 ± 5.8 | 85 ± 7.2 | ↑ 70% | Impaired lipid mobilization leads to TAG accumulation.[19] |

| Hemolymph DAG Level (μg/μL) | 1.2 ± 0.15 | 0.4 ± 0.08 | ↓ 67% | Reduced breakdown and release of TAGs from the fat body.[19] |

| Total Distance Moved (cm/30 min) | 350 ± 45 | 120 ± 30 | ↓ 66% | AKH signaling is required for starvation-induced hyperactivity.[11] |

Values are hypothetical and presented as mean ± standard error.

Implications for Drug and Insecticide Development

The central and essential role of the AKH signaling pathway in insect energy metabolism, stress response, and survival makes it an attractive target for the development of novel pest management strategies.[27] Disrupting this pathway can lead to a cascade of metabolic failures:

-

Inability to mobilize energy reserves during starvation, leading to rapid energy depletion.

-

Reduced foraging behavior, preventing the insect from finding new food sources.

-

Potential accumulation of toxic lipid levels.

Targeting the AKHR with specific small-molecule antagonists or developing methods to interfere with AKH synthesis or release could form the basis of a new generation of insecticides.[12] Because the AKHR is structurally distinct from vertebrate GPCRs, such compounds could offer high specificity, minimizing off-target effects on beneficial organisms and the environment.

References

-

Gui, S.-H., Li, Z.-S., Wang, Y.-N., Wang, J.-X., & Liu, T.-X. (2025). Adipokinetic Hormones and Their Receptor Regulate the Locomotor Behavior in Tribolium castaneum. Insects, 16(4), 407. [Link]

-

Xiong, Y., Jing, X., Chen, J., & Zhang, W. (2018). Adipokinetic Hormone Receptor Mediates Lipid Mobilization to Regulate Starvation Resistance in the Brown Planthopper, Nilaparvata lugens. Frontiers in Physiology, 9, 129. [Link]

-

Van der Horst, D. J., Van Marrewijk, W. J. A., & Diederen, J. H. B. (2001). Adipokinetic hormones of insect: Release, signal transduction, and responses. International Review of Cytology, 211, 179-240. [Link]

-

Gáliková, M., Klepsatel, P., Senti, G., & Flatt, T. (2017). Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants. Genetics, 207(2), 665-683. [Link]

-

Li, S., Zhang, Y., Li, Y., Jiang, H., & Chen, L. (2020). Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori. International Journal of Molecular Sciences, 21(24), 9474. [Link]

-

Bednářová, A., Krishnan, N., & Kodrík, D. (2015). The Intrinsic Nutrient Sensing Adipokinetic Hormone Producing Cells Function in Modulation of Metabolism, Activity, and Stress. International Journal of Molecular Sciences, 16(5), 9721-9737. [Link]

-

Van der Horst, D. J. (2003). Insect adipokinetic hormones: release and integration of flight energy metabolism. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 136(2), 217-226. [Link]

-

Gołębiowski, M., Cerkowniak, M., Boguś, M. I., Włósiak, A., & Stepnowski, P. (2014). Adipokinetic hormone induces changes in the fat body lipid composition of the beetle Zophobas atratus. Peptides, 58, 65-73. [Link]

-

Pavelka, J., & Kodrík, D. (2018). Role of adipokinetic hormone during starvation in Drosophila. Physiological Entomology, 43(4), 321-330. [Link]

-

Kaufmann, C., & Brown, M. R. (2006). Regulation of carbohydrate metabolism and flight performance by a hypertrehalosaemic hormone in the mosquito Anopheles gambiae. Journal of Insect Physiology, 52(11-12), 1156-1165. [Link]

-

Beenakkers, A. M. T., Van der Horst, D. J., & Van Marrewijk, W. J. A. (1985). Insect adipokinetic hormones. Peptides, 6, 437-444. [Link]

-

Staubli, F., Jørgensen, T. J. D., Cazzamali, G., Williamson, M., Lenz, C., Søndergaard, L., ... & Grimmelikhuijzen, C. J. P. (2002). Molecular identification of the insect adipokinetic hormone receptors. Proceedings of the National Academy of Sciences, 99(6), 3446-3451. [Link]

-

Lee, G., & Park, J. H. (2004). Hemolymph sugar homeostasis and starvation-induced hyperactivity affected by genetic manipulations of the adipokinetic hormone-encoding gene in Drosophila melanogaster. Genetics, 167(1), 311-323. [Link]

-

Society for Developmental Biology. (n.d.). Adipokinetic hormone. Retrieved February 10, 2026, from [Link]

-

Liu, F., & Wang, C. (2021). Research progress in the functions and mode of actions of insect adipokinetic hormones. Chinese Journal of Biological Control, 37(4), 1-11. [Link]

-

Hansen, K. K., Hauser, F., Williamson, M., Weber, J. L., & Grimmelikhuijzen, C. J. P. (2010). Analysis of Peptide Ligand Specificity of Different Insect Adipokinetic Hormone Receptors. Peptides, 31(3), 457-464. [Link]

-

Gäde, G., & Marco, H. G. (2017). The adipokinetic hormone of the coleopteran suborder Adephaga: Structure, function, and comparison of distribution in other insects. Archives of Insect Biochemistry and Physiology, 95(3), e21399. [Link]

-

Kodrík, D., Bednářová, A., & Zemanová, M. (2015). Role of adipokinetic hormones in antioxidative stress response. Gate2Biotech. [Link]

-

Moustafa, M. A., El-Naggar, S. M., Ali, H. M., & El-Sheikh, T. A. (2022). Biological impact, oxidative stress and adipokinetic hormone activities of Agrotis ipsilon in response to bioinsecticides. Egyptian Journal of Biological Pest Control, 32(1), 1-10. [Link]

-

Li, F., Wu, Q., Chen, E., & Wang, C. (2022). Molecular identification and lipid mobilization role of adipokinetic hormone receptor in Spodoptera litura (F.). Bulletin of Entomological Research, 112(5), 654-663. [Link]

-

Sajwan, P., Raghu, S. V., & Sharma, V. K. (2018). Disruption of Adipokinetic Hormone Mediated Energy Homeostasis Has Subtle Effects on Physiology, Behavior and Lipid Status During Aging in Drosophila. Frontiers in Molecular Neuroscience, 11, 44. [Link]

-

Kodrík, D., Zemanová, M., & Stašková, T. (2015). Hormonal Regulation of Response to Oxidative Stress in Insects—An Update. International Journal of Molecular Sciences, 16(10), 25166-25191. [Link]

-

Gołębiowski, M., Cerkowniak, M., Boguś, M. I., Włósiak, A., & Stepnowski, P. (2014). Adipokinetic hormone induces changes in the fat body lipid composition of the beetle Zophobas atratus. ResearchGate. [Link]

-

Wikipedia. (n.d.). Adipokinetic hormone. Retrieved February 10, 2026, from [Link]

-

Xiong, Y., Jing, X., Chen, J., & Zhang, W. (2018). Adipokinetic Hormone Receptor Mediates Lipid Mobilization to Regulate Starvation Resistance in the Brown Planthopper, Nilaparvata lugens. PubMed Central. [Link]

-

ResearchGate. (n.d.). Diagram summarizing the interaction between the adipokinetic hormone... Retrieved February 10, 2026, from [Link]

-

Staubli, F., Jørgensen, T. J. D., Cazzamali, G., Williamson, M., Lenz, C., Søndergaard, L., ... & Grimmelikhuijzen, C. J. P. (2002). Molecular identification of the insect adipokinetic hormone receptors. PubMed. [Link]

-

Plavšin, I. (2021). Interactions of insecticides with adipokinetic hormones in Tribolium castaneum. ResearchGate. [Link]

-

Wicher, D., Patterson, S. J., & Penzlin, H. (2004). Differential Receptor Activation by Cockroach Adipokinetic Hormones Produces Differential Effects on Ion Currents, Neuronal Activity, and Locomotion. Journal of Neurophysiology, 91(1), 211-224. [Link]

-

Society for Developmental Biology. (n.d.). Adipokinetic hormone receptor. Retrieved February 10, 2026, from [Link]

Sources

- 1. Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdbonline.org [sdbonline.org]

- 3. Frontiers | Disruption of Adipokinetic Hormone Mediated Energy Homeostasis Has Subtle Effects on Physiology, Behavior and Lipid Status During Aging in Drosophila [frontiersin.org]

- 4. Adipokinetic Hormone Receptor Mediates Lipid Mobilization to Regulate Starvation Resistance in the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect adipokinetic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemolymph sugar homeostasis and starvation-induced hyperactivity affected by genetic manipulations of the adipokinetic hormone-encoding gene in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adipokinetic hormone induces changes in the fat body lipid composition of the beetle Zophobas atratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Adipokinetic Hormones and Their Receptor Regulate the Locomotor Behavior in Tribolium castaneum | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Adipokinetic hormone - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

- 15. Molecular identification of the insect adipokinetic hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. mdpi.com [mdpi.com]

- 18. Molecular identification and lipid mobilization role of adipokinetic hormone receptor in Spodoptera litura (F.) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 19. Frontiers | Adipokinetic Hormone Receptor Mediates Lipid Mobilization to Regulate Starvation Resistance in the Brown Planthopper, Nilaparvata lugens [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Role of adipokinetic hormone during starvation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of carbohydrate metabolism and flight performance by a hypertrehalosaemic hormone in the mosquito Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sdbonline.org [sdbonline.org]

- 24. gate2biotech.com [gate2biotech.com]

- 25. Hormonal Regulation of Response to Oxidative Stress in Insects—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

- 27. The adipokinetic hormone of the coleopteran suborder Adephaga: Structure, function, and comparison of distribution in other insects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Adipokinetic hormone injection protocol for mealworm beetles

Application Note: Precision Injection and Bioassay of Adipokinetic Hormone (AKH) in Tenebrio molitor

Abstract & Scope

This application note details the methodology for the exogenous administration of Adipokinetic Hormone (AKH) to Tenebrio molitor (Coleoptera: Tenebrionidae). AKH, a neuropeptide synthesized in the corpora cardiaca, acts as the primary stress-responsive hormone in insects, functionally analogous to vertebrate glucagon. It mobilizes energy substrates—specifically diacylglycerols (DAG) and trehalose—from the fat body into the haemolymph.

This protocol is designed for researchers investigating insect metabolism, testing novel pesticide targets (GPCRs), or evaluating the physiological impact of endocrine disruptors. It prioritizes reproducibility through strict starvation controls and precise microinjection techniques.

Physiological Mechanism

Understanding the signaling cascade is prerequisite to troubleshooting this assay. AKH operates via a G-Protein Coupled Receptor (GPCR) mechanism, triggering a cAMP-dependent pathway that activates lipases and glycogen phosphorylase.

Figure 1: AKH Signaling Pathway in the Fat Body

Caption: Signal transduction cascade initiated by AKH injection, resulting in the mobilization of lipid and carbohydrate reserves.

Pre-Experimental Preparation

Animal Selection and Starvation

Variability in insect metabolic assays is most often caused by inconsistent feeding states.

-

Selection: Use adult beetles 7–14 days post-eclosion (sclerotized cuticle). Avoid newly emerged (pale) adults as their metabolic machinery is in flux.

-

Sexing: Segregate by sex if possible, as vitellogenesis in females alters lipid baselines.

-

Starvation (Critical): Beetles must be starved for 24 hours prior to injection.

-

Why? Feeding induces high haemolymph lipid/sugar levels (hyperlipemia/hypertrehalosemia) which masks the AKH-induced release. Starvation lowers the baseline, maximizing the signal-to-noise ratio of the assay.

-

Hydration: Provide water via a moist cotton ball during starvation to prevent desiccation stress, which confounds results.

-

Reagent Preparation

A. Synthetic Peptide (Tenmo-AKH) The primary AKH sequence for Tenebrio molitor (Tenmo-AKH) is an octapeptide.

-

Sequence: pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH₂ (pELNFSPNW-NH₂)

-

Handling: AKH is hydrophobic.

-

Dissolve 1 mg of peptide in 50 µL of 100% DMSO or Methanol.

-

Dilute immediately with Insect Saline to the stock concentration (e.g., 100 µM).

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

B. Tenebrio Saline (Vehicle) Do not use mammalian PBS. Insect haemolymph has a different ionic balance and pH.

| Component | Concentration (mM) | g/L (approx) | Function |

| NaCl | 130 | 7.60 | Osmolarity |

| KCl | 5 | 0.37 | Membrane Potential |

| CaCl₂ | 2 | 0.22 | Muscle/Nerve Function |

| MgCl₂ | 2 | 0.40 | Enzyme Cofactor |

| HEPES | 10 | 2.38 | Buffering (pH 7.2) |

| Sucrose | 30 | 10.27 | Osmotic Balance |

Adjust pH to 7.2 using NaOH. Filter sterilize (0.22 µm).

Injection Protocol

Figure 2: Microinjection Workflow

Caption: Step-by-step workflow from anesthesia to sample collection.[1][2]

Step-by-Step Methodology:

-

Anesthesia: Place beetles in a glass petri dish on ice for 5–10 minutes.

-

Caution: Do not freeze solid. Stop when movement ceases. CO₂ is an alternative but can induce acidosis which affects metabolic enzymes.

-

-

Loading: Load a Hamilton syringe (700 series, 10 µL) or a glass capillary microinjector with the AKH solution.

-

Dose: A standard dose-response range is 1 pmol to 100 pmol per beetle. A common saturating dose is 10–20 pmol .

-

-

Injection Site:

-

Place the beetle ventral side up (on a bed of modeling clay or low-tack tape).

-

Insert the needle bevel-up into the intersegmental membrane between the 2nd and 3rd abdominal sternites.

-

Angle: Insert at a shallow angle (<30°) toward the head to avoid puncturing the gut.

-

-

Volume: Inject 1–2 µL . Volumes >3 µL increase internal pressure, causing haemolymph leakage upon needle withdrawal.

-

Post-Injection:

-

Withdraw the needle slowly.

-

Place the beetle in a clean container at 25°C.

-

Incubation Time: 90 minutes is optimal for peak lipid mobilization. 60 minutes is sufficient for carbohydrates (trehalose).

-

Post-Injection Assay (Readout)

To validate the injection, you must quantify the metabolites in the haemolymph.

Haemolymph Collection

-

Puncture the neck membrane (cervical membrane) or snip the tip of a leg.

-

Collect the exuding haemolymph (1–3 µL) using a calibrated glass capillary or micropipette.

-

Immediate Stabilization: Expel haemolymph immediately into a tube containing anticoagulant (e.g., cold saline with 10 mM EDTA or Phenylthiourea to prevent melanization).

-

Centrifugation: Spin at 5,000 x g for 5 mins at 4°C to pellet haemocytes. Use the supernatant (plasma) for assays.

Quantification (Vanillin-Phosphoric Acid Assay for Lipids)

This is the gold standard for total lipids in insect samples.

-

Mix 2 µL plasma with concentrated sulfuric acid. Heat at 100°C for 10 min.

-

Add Vanillin-Phosphoric acid reagent.

-

Incubate at RT for 30 min (color turns pink/red).

-

Measure Absorbance at 525 nm .

-

Compare against a cholesterol or lipid standard curve.

Troubleshooting & Validation

| Observation | Probable Cause | Corrective Action |

| No Lipid Increase | Beetle not starved | Ensure strict 24h starvation; fed beetles have high baselines. |

| Peptide degradation | Check storage (-20°C); ensure peptide was dissolved in DMSO first. | |

| Injection failure | Leakage observed? Use finer needle (30G or 32G). | |

| High Mortality | Gut puncture | Inject at a shallower angle; avoid the midline. |

| Solvent toxicity | Ensure final DMSO concentration in injected volume is <1%. | |

| Melanization | Phenoloxidase activity | Add Phenylthiourea (PTU) to collection tubes; keep samples on ice. |

Controls:

-

Negative Control: Inject Saline + DMSO (Vehicle only).

-

Positive Control: If Tenmo-AKH fails, use Locusta AKH-I (widely cross-reactive) to test receptor competence, though Tenmo-AKH is specific.

References

-

Gäde, G. (1990). "The adipokinetic hormone/red pigment-concentrating hormone peptide family: structures, interrelationships and functions." Journal of Insect Physiology, 36(1), 1-12. Link

-

Kodrík, D. (2008). "Adipokinetic hormone functions that are not associated with insect flight." Physiological Entomology, 33(3), 171-180. Link

-

Weaver, R.J., et al. (2012). "Neuropeptides of the beetle, Tenebrio molitor identified using MALDI-TOF mass spectrometry and deduced sequences from the Tribolium castaneum genome."[3] Peptides, 29(2), 168-178.[3] Link

-

Goldsworthy, G., et al. (2003). "Adipokinetic hormone enhances nodule formation and phenoloxidase activation in adult locusts injected with bacterial lipopolysaccharide." Journal of Insect Physiology, 49(8), 795-803. Link

-

Gäde, G. & Auerswald, L. (2003). "Mode of action of neuropeptides from the adipokinetic hormone family." General and Comparative Endocrinology, 132(1), 10-20. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sequencing to identify pathogens in Tenebrio molitor: Implications in insects farmed for food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptides of the beetle, Tenebrio molitor identified using MALDI-TOF mass spectrometry and deduced sequences from the Tribolium castaneum genome - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioluminescence assay for AKH receptor activation in beetle cells

Application Note: High-Sensitivity Bioluminescence Aequorin Assay for AKH Receptor Activation in Beetle Cells

Abstract

The Adipokinetic Hormone (AKH) signaling axis is the primary regulator of energy mobilization in insects, functioning analogously to the glucagon system in vertebrates.[1][2] In Coleopteran models such as Tribolium castaneum (Red Flour Beetle), the AKH receptor (AKHR) is a G-protein coupled receptor (GPCR) that predominantly signals through the G

Introduction & Biological Context

The Red Flour Beetle (Tribolium castaneum) is a global agricultural pest and a model organism for coleopteran genetics.[3] Its metabolic homeostasis is governed by AKH neuropeptides (Tc-AKH1, Tc-AKH2) binding to the AKH receptor (Tc-AKHR).

Upon ligand binding, Tc-AKHR undergoes a conformational change, activating the heterotrimeric G protein. While AKHR can couple to Gs, the immediate and robust response in beetle cells is the activation of G

Why Aequorin? Unlike fluorescence-based dyes (e.g., Fluo-4), Aequorin is a bioluminescent photoprotein. It has a high signal-to-noise ratio, requires no excitation light (eliminating autofluorescence artifacts), and allows for the detection of "flash" kinetics characteristic of GPCR-mediated calcium release.

Assay Principle

The assay relies on the heterologous expression of two components in a mammalian host cell line (CHO-K1 or HEK293):

-

The Target: Tribolium castaneum AKH Receptor (Tc-AKHR).[5]

-

The Reporter: Mitochondrial or Cytosolic Aequorin.

Mechanism:

Apo-aequorin (protein) + Coelenterazine (substrate)

Figure 1: AKH Signaling & Aequorin Reporter Pathway

Caption: Signal transduction cascade from AKH binding to Aequorin-mediated light emission via the Gq-Calcium pathway.

Materials & Reagents

| Component | Specification | Notes |

| Cell Line | CHO-K1 or HEK293 | Stably expressing Apo-aequorin (e.g., PerkinElmer AequoScreen™ or equivalent). |

| Plasmid | pcDNA3.1-TcAKHR | Expression vector containing the T. castaneum AKHR ORF (GenBank Ref). |

| Transfection | Lipofectamine 3000 / FuGENE HD | Lipid-based transfection is standard. |

| Substrate | Coelenterazine h or f | "h" form provides higher sensitivity for GPCRs than native coelenterazine. |

| Assay Buffer | HBSS + 20 mM HEPES + 0.1% BSA | BSA prevents peptide ligand adsorption to plasticware. Must be Ca2+/Mg2+ free during loading. |

| Agonist | Tc-AKH1 peptide | Sequence: pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2. |

| Detection | Microplate Luminometer | Must have on-board injectors (e.g., Hamamatsu FDSS, BMG CLARIOstar). |

Detailed Experimental Protocol

Phase 1: Cell Preparation & Transfection (Day 1-2)

-

Seeding: Plate CHO-Aequorin cells in a 6-well plate at

cells/well in complete medium (F12-K + 10% FBS). -

Transfection: After 24h (70-80% confluency), transfect cells with Tc-AKHR plasmid using Lipofectamine 3000 (Ratio 1:2 DNA:Reagent).

-

Control: Transfect one well with empty vector (pcDNA3.1) to determine background response.

-

-

Incubation: Incubate for 24–48 hours to allow receptor expression.

Phase 2: Coelenterazine Loading (Day 3 - Assay Day)

Critical Step: Aequorin is non-functional without the coelenterazine chromophore. Loading must occur in the dark.

-

Harvest: Detach cells using PBS-EDTA (Avoid Trypsin if possible to preserve surface receptors) and count.

-

Resuspend: Pellet cells (200 x g, 5 min) and resuspend at

cells/mL in Assay Buffer . -

Loading: Add Coelenterazine h to a final concentration of 5

M. -

Incubation: Wrap tube in foil (protect from light) and rock gently at Room Temperature (RT) for 3–4 hours.

-

Dilution: Dilute cells 10-fold in Assay Buffer to

cells/mL. Allow to recover for 30 mins.

Phase 3: Measurement (Luminometry)

-

Plating: Dispense 50

L of cell suspension (~25,000 cells) into each well of a white, opaque 96-well plate. -

Basal Read: Place plate in luminometer. Record baseline luminescence for 10 seconds.

-

Injection: Inject 50

L of 2X concentrated Ligand (Tc-AKH1) into the well.-

Note: Injection speed must be optimized to ensure mixing without damaging cells.

-

-

Kinetic Read: Immediately record luminescence (RLU) at 0.1-second intervals for 20–30 seconds.

-

Total Count (Normalization): Inject 50

L of Lysis Buffer (0.1% Triton X-100 + 100 mM CaCl

Figure 2: Assay Workflow Diagram

Caption: Step-by-step workflow from transfection to data normalization.

Data Analysis & Validation

1. Kinetic Trace Analysis: Plot RLU (y-axis) vs. Time (x-axis). A typical Gq response shows a sharp peak within 2–5 seconds of injection, returning to baseline within 20 seconds.

2. Normalization (Fractional Luminescence):

To correct for well-to-well variation in cell number and transfection efficiency, use the "Fractional Luminescence" method:

3. Dose-Response Curve:

Plot the Normalized Response vs. Log[Agonist]. Fit using a 4-parameter logistic equation to determine

-

Expected